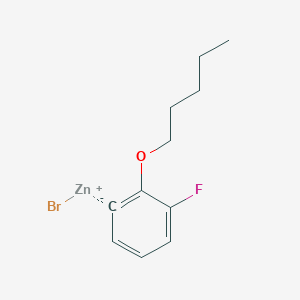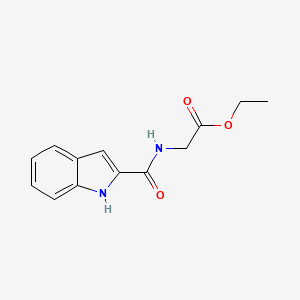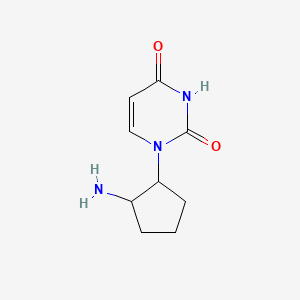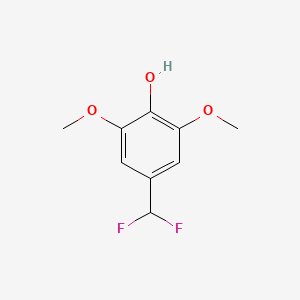
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile is a synthetic organic compound that features both an azetidine ring and a pyridine ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the pyridine ring via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile
- 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-2-yl)acetonitrile
Uniqueness
The unique combination of the azetidine and pyridine rings in 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile may confer distinct biological properties compared to other similar compounds.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-(3-hydroxyazetidin-1-yl)-2-pyridin-4-ylacetonitrile |
InChI |
InChI=1S/C10H11N3O/c11-5-10(13-6-9(14)7-13)8-1-3-12-4-2-8/h1-4,9-10,14H,6-7H2 |
InChIキー |
QBTDKDVDPSAERD-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(C#N)C2=CC=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886095.png)



![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
![2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14886117.png)

![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)


![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
